Methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate
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Overview
Description
Methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a chloromethyl group, a methoxy group, and a propyl group attached to the benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Substituents: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Final Assembly: The propyl group can be introduced through alkylation reactions, and the final esterification step involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones, and reduction reactions to form amines or alcohols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines or alcohols.
Hydrolysis Products: Carboxylic acid and methanol.
Scientific Research Applications
Methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate has various applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: The compound can be used to study the interactions of benzimidazole derivatives with biological targets such as enzymes and receptors.
Material Science: It can be utilized in the development of functional materials, including dyes and catalysts.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of Methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxy and propyl groups may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(chloromethyl)benzimidazole-5-carboxylate: Lacks the methoxy and propyl groups, which may result in different biological activities and chemical reactivity.
7-Methoxy-1-propylbenzimidazole-5-carboxylate: Lacks the chloromethyl group, affecting its ability to participate in nucleophilic substitution reactions.
2-(Chloromethyl)-benzimidazole-5-carboxylate: Lacks the methoxy and propyl groups, which may influence its solubility and binding properties.
Uniqueness
Methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, while the methoxy and propyl groups enhance its pharmacokinetic properties and target specificity.
Properties
Molecular Formula |
C14H17ClN2O3 |
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Molecular Weight |
296.75 g/mol |
IUPAC Name |
methyl 2-(chloromethyl)-7-methoxy-1-propylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C14H17ClN2O3/c1-4-5-17-12(8-15)16-10-6-9(14(18)20-3)7-11(19-2)13(10)17/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
OOWLORRYHCZOEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC2=C1C(=CC(=C2)C(=O)OC)OC)CCl |
Origin of Product |
United States |
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